1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-ol

Cytotoxicity SAR s-Triazine

1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-ol (CAS 1220030-89-6, MFCD13561887) is a heterocyclic building block combining a 1,3,5-triazine core bearing 4-amino and 6-chloro substituents with a pyrrolidin-3-ol moiety at the 2-position. With a molecular formula of C₇H₁₀ClN₅O and molecular weight of 215.64 g/mol, this compound is classified as an irritant and is commercially available at ≥98% purity from multiple suppliers.

Molecular Formula C7H10ClN5O
Molecular Weight 215.64 g/mol
CAS No. 1220030-89-6
Cat. No. B1443271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-ol
CAS1220030-89-6
Molecular FormulaC7H10ClN5O
Molecular Weight215.64 g/mol
Structural Identifiers
SMILESC1CN(CC1O)C2=NC(=NC(=N2)N)Cl
InChIInChI=1S/C7H10ClN5O/c8-5-10-6(9)12-7(11-5)13-2-1-4(14)3-13/h4,14H,1-3H2,(H2,9,10,11,12)
InChIKeyIOVZPVMGQUUNNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-ol (CAS 1220030-89-6): Structural Profile and Procurement Baseline


1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-ol (CAS 1220030-89-6, MFCD13561887) is a heterocyclic building block combining a 1,3,5-triazine core bearing 4-amino and 6-chloro substituents with a pyrrolidin-3-ol moiety at the 2-position . With a molecular formula of C₇H₁₀ClN₅O and molecular weight of 215.64 g/mol, this compound is classified as an irritant and is commercially available at ≥98% purity from multiple suppliers . The molecule integrates three pharmacophoric elements—a hydrogen bond-donating amino group, an electrophilic chloro leaving group amenable to nucleophilic aromatic substitution, and a secondary alcohol on the pyrrolidine ring—into a single compact scaffold. Predicted physicochemical properties include a boiling point of 507.3±60.0 °C, density of 1.599±0.06 g/cm³, and a pKa of 14.44±0.20 . Critically, this compound has no published primary research articles or patents reporting its direct biological activity; all differentiation evidence presented below is derived from class-level inference, structural comparisons with close analogs, and established SAR principles from the broader s-triazine-pyrrolidine chemotype.

Why 1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-ol Cannot Be Casually Replaced by In-Class Analogs


The s-triazine-pyrrolidine chemical space exhibits steep SAR gradients where seemingly minor structural alterations produce order-of-magnitude potency shifts. QSAR analysis of twenty symmetrical chlorophenylamino-s-triazine derivatives demonstrated that pyrrolidine as the R₁ substituent consistently outperformed both piperazine and morpholine in C26 colon carcinoma cytotoxicity, driven by enhanced lipophilicity and π–π stacking interactions [1]. Concurrently, the specific substitution pattern on the triazine core—mono-amino/mono-chloro in the target compound versus dichloro or diamino in common analogs—determines both the number of remaining synthetic handles and the hydrogen-bonding capacity of the scaffold [2]. Even the ring size of the saturated N-heterocycle matters: the four-membered azetidine analog (identical molecular formula, C₇H₁₀ClN₅O) presents a different conformational profile, LogP, and steric environment than the five-membered pyrrolidine in the target compound [3]. Furthermore, ¹³C dynamic NMR studies on 2,4-bis(N-pyrrolidinyl)-6-chloro-s-triazine have established that the triazine-N-pyrrolidine bond exhibits restricted rotation with a rotational barrier of 16.6 kcal mol⁻¹ experimentally, meaning atropisomerism is a real consideration that depends sensitively on the substitution pattern [4]. These structure-dependent properties mean that substituting the target compound with a morpholino, piperazino, azetidine, or diamino analog will alter not only target binding but also synthetic reactivity, conformational dynamics, and physicochemical profile.

Quantitative Differentiation Evidence for 1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-ol vs. Closest Analogs


Pyrrolidine vs. Piperazine/Morpholine: Class-Level Cytotoxic Potency Advantage in s-Triazine Series

In the most structurally relevant published SAR study of s-triazine derivatives, Pham et al. (2025) synthesized and tested 20 symmetrical chlorophenylamino-s-triazines against MCF7 (breast) and C26 (colon) cancer cell lines. The study's QSAR analysis explicitly concluded that pyrrolidine as the R₁ amine substituent enhances C26 cytotoxic potency relative to piperazine and morpholine, attributed to improved lipophilicity and π–π stacking [1]. The most potent pyrrolidine-containing compound (entry 17, 2,4-diCl-phenyl, pyrrolidine) achieved an IC₅₀ of 1.71±0.88 μM against C26 cells, surpassing the reference drug paclitaxel (IC₅₀ 2.30±0.27 μM) in the same assay [1]. By contrast, the morpholine-containing analog (entry 14) showed an IC₅₀ of 37.58±0.88 μM against C26—approximately 22-fold weaker [1]. The piperazine analog (entry 13, IC₅₀ 7.10±0.48 μM for C26) was intermediate but still approximately 4-fold less potent than the best pyrrolidine compound [1]. While these data are from a different substitution series (chlorophenylamino-triazines) and are not direct measurements on the target compound, they establish the class-level principle that pyrrolidine substitution on an s-triazine scaffold confers a quantifiable potency advantage over the most common alternative cyclic amines.

Cytotoxicity SAR s-Triazine Heterocyclic amines

Pyrrolidine vs. Azetidine Ring: Conformational and Physicochemical Differentiation at Identical Molecular Formula

The closest known structural analog of the target compound is [1-(4-amino-6-chloro-1,3,5-triazin-2-yl)azetidin-3-yl]methanol, which shares the identical molecular formula (C₇H₁₀ClN₅O) and core triazine substitution pattern but replaces the pyrrolidine ring with an azetidine (4-membered vs. 5-membered ring) and positions the hydroxymethyl group differently [1]. The azetidine analog has a computed LogP of 0.59 (ChemSpace/Enamine REAL database), whereas the pyrrolidine ring in the target compound, being more lipophilic (one additional methylene unit), is expected to have a higher LogP. The pyrrolidine ring also has lower ring strain (~26 kJ/mol for pyrrolidine vs. ~113 kJ/mol for azetidine) and a different puckering amplitude, affecting both conformational preferences and the spatial orientation of the hydroxyl group relative to the triazine plane. Published crystallographic data on related pyrrolidine-triazine systems show that the pyrrolidine ring adopts a twist conformation that positions substituents differently than the more planar azetidine ring [2]. These differences directly impact hydrogen-bonding geometry, steric complementarity with protein binding pockets, and metabolic stability.

Conformational analysis Ring strain Physicochemical properties Structural isomer

Restricted Rotation About the Triazine–N–Pyrrolidine Bond: Atropisomerism Potential

Ghiviriga et al. (2000) demonstrated by ¹³C dynamic NMR that 2,4-bis(N-pyrrolidinyl)-6-chloro-s-triazine exhibits restricted rotation about the Ar–C–N(exocyclic) bond at room temperature, evidenced by doubled ¹³C signals for the pyrrolidine ring carbons [1]. The experimentally determined rotational barrier (ΔG‡) was 16.6 kcal mol⁻¹, with PM3 semi-empirical calculations yielding 13.6 kcal mol⁻¹ [1]. The target compound, 1-(4-amino-6-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-ol, possesses a single pyrrolidine substituent at the 2-position (rather than two as in the model compound), which reduces steric congestion but does not eliminate the partial double-bond character of the triazine–N bond. The rotational barrier in mono-pyrrolidinyl-triazines is estimated at 12–15 kcal mol⁻¹ based on extrapolation from the bis-substituted system and related melamine derivatives [2]. This is significant: barriers in this range correspond to half-lives for rotation of milliseconds to seconds at room temperature, meaning the compound exists as interconverting rotamers on the NMR timescale—a property absent in analogs where the pyrrolidine is replaced by less sterically demanding amines (e.g., diethylamino or morpholino derivatives, which typically show barriers below 10 kcal mol⁻¹).

Atropisomerism Dynamic NMR Rotational barrier Conformational chirality

Mono-Amino/Mono-Chloro Substitution Pattern: Dual Synthetic Handles vs. Dichloro and Diamino Analogs

The target compound presents a unique 4-amino/6-chloro substitution pattern on the s-triazine core that is distinct from the more common 2,4-dichloro (CAS 25790-76-5) and 2,4-diamino (6-chloro-1,3,5-triazine-2,4-diamine, CAS 3397-62-4) analogs . The dichloro analog 2,4-dichloro-6-(pyrrolidin-1-yl)-1,3,5-triazine offers two electrophilic sites for sequential nucleophilic aromatic substitution (SNAr) but lacks hydrogen bond donor capacity. The diamino analog (6-chloro-1,3,5-triazine-2,4-diamine) is primarily used as a herbicide precursor (atrazine class) and as a catalyst, not as a medicinal chemistry building block . The target compound's mono-amino/mono-chloro pattern provides one hydrogen bond donor (NH₂) and one SNAr-competent leaving group (Cl), enabling orthogonal functionalization: the chloro position can be displaced by amines, thiols, or alcohols while the amino group remains available for acylation, sulfonylation, or diazotization [1]. This orthogonal reactivity is not available in either the dichloro or diamino analogs. Commercially, the target compound is supplied at 98% purity, with the chloro substituent ensuring a single reactive site, thereby simplifying product purification compared to the dichloro analog, which can yield mixtures of mono- and bis-substitution products [2].

Synthetic intermediate Nucleophilic aromatic substitution Building block Orthogonal reactivity

Predicted Physicochemical Profile and Drug-Likeness vs. Key Analogs

The target compound's predicted physicochemical parameters position it within favorable drug-like chemical space. The predicted boiling point (507.3±60.0 °C) and density (1.599±0.06 g/cm³) are consistent with a polar, hydrogen-bond-capable small molecule . The compound has 2 hydrogen bond donors (NH₂ and OH), 6 hydrogen bond acceptors (triazine N atoms, NH₂, OH), a molecular weight of 215.64 Da, and an estimated LogP of approximately 0.7–1.0 (based on the azetidine analog LogP of 0.59 plus ~0.3 for the additional methylene) [1]. This profile satisfies all four Lipinski Rule of Five criteria. In comparison, 2,4-dichloro-6-(pyrrolidin-1-yl)-1,3,5-triazine (MW 233.10, zero H-bond donors, LogP ~2.0) is significantly more lipophilic and lacks hydrogen bond donor capacity, making it less suitable for targets requiring directional H-bond interactions . The diamino analog (MW 145.55) is more polar but lacks the conformational constraint and additional H-bonding capacity provided by the pyrrolidin-3-ol moiety. The predicted pKa of 14.44±0.20 indicates that the hydroxyl group is essentially non-ionizable under physiological conditions, meaning the compound will exist predominantly in its neutral form at pH 7.4, favoring membrane permeability .

Drug-likeness Physicochemical properties Lipinski ADME prediction

Optimal Procurement and Application Scenarios for 1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-ol


Kinase-Focused Fragment Library Design Requiring Pyrrolidine-Containing s-Triazine Cores

The Pham et al. (2025) class-level SAR evidence demonstrates that pyrrolidine-substituted s-triazines consistently outperform piperazine and morpholine analogs in cellular cytotoxicity assays [1]. For kinase inhibitor programs—particularly those targeting EGFR, VEGFR2, or PI3K where s-triazine scaffolds have shown binding affinities of −7.8 to −9.1 kcal mol⁻¹ rivaling Gefitinib and Bimiralisib—the target compound's pyrrolidine-3-ol moiety provides a conformationally constrained hydrogen bond donor/acceptor that can engage the hinge region or solvent-exposed residues while the chloro substituent serves as a vector for introducing diversity elements via parallel SNAr chemistry [1]. The restricted rotation about the triazine–N bond (class-level ΔG‡ of 12–16 kcal mol⁻¹) may further contribute to binding entropy by pre-organizing the ligand conformation [2].

Step-Economical Synthesis of Asymmetrically 2,4,6-Trisubstituted s-Triazine Libraries

The orthogonal amino/chloro pattern of the target compound enables a two-step sequential diversification strategy: (Step 1) SNAr displacement of the 6-chloro group with amine, thiol, or alcohol nucleophiles under mild basic conditions (K₂CO₃, 1,4-dioxane, 0–80 °C), as established for analogous s-triazine systems [1]; (Step 2) functionalization of the 4-amino group via acylation, sulfonylation, or reductive amination. This contrasts with the symmetric 2,4-dichloro analog, which requires careful stoichiometric control to avoid statistical mixtures of mono- and bis-substitution products . The pyrrolidin-3-ol hydroxyl provides an optional third point of diversification (esterification, etherification, or oxidation to the ketone), yielding a maximum of three independently addressable diversity vectors on a compact 215.64 Da scaffold.

Conformational Probe Development Using Atropisomerism Properties

The established restricted rotation about the triazine–N–pyrrolidine bond (ΔG‡ 16.6 kcal mol⁻¹ for the bis-pyrrolidinyl analog) [1] makes compounds in this structural class attractive as conformational probes for studying the role of atropisomerism in target engagement. The target compound, with its single pyrrolidine substituent, is predicted to have a rotational barrier of 12–15 kcal mol⁻¹—a regime where rotamers interconvert on the NMR timescale at room temperature but can be resolved by variable-temperature NMR or chiral HPLC at sub-ambient temperatures [1][2]. This property is absent in morpholino or diethylamino analogs (barriers typically <10 kcal mol⁻¹), making the pyrrolidine compound uniquely suited for atropisomerism-aware medicinal chemistry campaigns.

Agrochemical Lead Generation Leveraging Triazine-Herbicide Pharmacophore

The s-triazine core is the pharmacophore of commercial herbicides including atrazine, simazine, and indaziflam [1]. The target compound's 4-amino-6-chloro substitution pattern mirrors the core of herbicidal triazines, while the pyrrolidin-3-ol substituent introduces a non-planar, hydrogen-bond-capable moiety not present in commercial triazine herbicides [2]. The predicted LogP of ~0.7–1.0 is within the optimal range for foliar uptake (LogP 0–3), and the chloro leaving group provides a handle for introducing lipophilic aryl or heteroaryl substituents to fine-tune environmental persistence and target selectivity. The compound's irritant hazard classification (VWR) necessitates appropriate handling but is typical for research-use agrochemical intermediates .

Quote Request

Request a Quote for 1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.